molecular formula C47H76O17 B241965 Kalopanaxsaponin H CAS No. 128730-82-5

Kalopanaxsaponin H

Cat. No.: B241965
CAS No.: 128730-82-5
M. Wt: 913.1 g/mol
InChI Key: AMXYFWUYMQOLRN-VSLJUTLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Kalopanaxsaponin H is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a polycyclic framework, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Kalopanaxsaponin H primarily targets Candida albicans , a common fungal pathogen . This compound has been found to inhibit the proliferation of various Candida species and exert a fungicidal effect against C. albicans .

Mode of Action

This compound interacts with its targets by inducing the accumulation of intracellular reactive oxygen species (ROS), which results in mitochondrial dysfunction . It also breaks down the membrane barrier of C. albicans, causing the leakage of intracellular trehalose, the entrance of extracellular impermeable substances, and the decrease of ergosterol content . Both ROS accumulation and membrane destruction contribute to the death of C. albicans cells .

Biochemical Pathways

The main biochemical pathway affected by this compound involves the production of reactive oxygen species (ROS) and the disruption of cell membrane integrity . The accumulation of ROS leads to mitochondrial dysfunction, while the destruction of the cell membrane results in the leakage of intracellular substances and the entrance of extracellular impermeable substances . These actions disrupt the normal functioning of the cell, leading to cell death .

Pharmacokinetics

Studies on a related compound, kalopanaxsaponin a, suggest that it has very poor absorption and/or strong metabolism in vivo . The oral absolute bioavailability of Kalopanaxsaponin A was calculated to be 0.006 ± 0.002%, suggesting a similar profile may be expected for this compound .

Result of Action

The result of this compound’s action is the death of C. albicans cells . This is achieved through the induction of ROS accumulation, which leads to mitochondrial dysfunction, and the destruction of the cell membrane, which causes the leakage of intracellular substances and the entrance of extracellular impermeable substances .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the compound’s antifungal activity was observed when C. albicans was incubated with this compound at 37°C

Biochemical Analysis

Biochemical Properties

Kalopanaxsaponin H interacts with various enzymes and proteins. It is metabolized by human intestinal microflora to kalopanaxsaponin A and I, hederagenin 3-O-α-L-arabinopyranoside and hederagenin . The main metabolites of this compound are kalopanaxsaponin I and hederagenin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces the accumulation of intracellular reactive oxygen species (ROS), resulting in mitochondrial dysfunction . This compound treatment also breaks down the membrane barrier of Candida albicans causing the leakage of intracellular trehalose, the entrance of extracellular impermeable substance and the decrease of ergosterol content .

Molecular Mechanism

The molecular mechanism of this compound involves inducing the accumulation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction . It also disrupts the membrane barrier of Candida albicans, causing leakage of intracellular trehalose, entry of extracellular impermeable substances, and a decrease in ergosterol content .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After 12 hours of treatment, Candida albicans cells do not revive until 48 hours, implying that this compound exerts a fungicidal effect against Candida albicans and can inhibit its proliferation within two hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Kalopanaxsaponin A, a metabolite of this compound, significantly reduced the tumor weight of mice at an intraperitoneal dose of 5-10 mg and apparently prolonged the lifespan of mice bearing Colon 26 and 3LL Lewis lung carcinomas at an intraperitoneal dose of 15 mg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by human intestinal microflora to kalopanaxsaponin A and I, hederagenin 3-O-α-L-arabinopyranoside, and hederagenin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The synthetic route typically starts with the formation of the polycyclic framework, followed by the introduction of hydroxyl groups and the carboxylic acid group. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Kalopanaxsaponin H
  • This compound

Uniqueness

The uniqueness of this compound lies in its highly intricate structure, which allows for a wide range of chemical reactions and interactions with biological molecules. Its multiple functional groups and polycyclic framework make it a versatile compound for various scientific applications.

Properties

IUPAC Name

(4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37?,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXYFWUYMQOLRN-VSLJUTLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128730-82-5
Record name Kalopanaxsaponin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128730825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the metabolic fate of (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin H) when exposed to human gut bacteria?

A1: Research indicates that this compound undergoes significant transformation when incubated with human intestinal microflora. The primary metabolic pathway involves conversion to (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin I), predominantly via the intermediate (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-9-(propan-2-yl)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin J) []. This is followed by further breakdown into (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin A) and hederagenin. Interestingly, the specific bacterial species present influence the metabolic route. While Bacteroides sp., Bifidobacterium sp., and Fusobacterium sp. can metabolize this compound to Kalopanaxsaponin I via either this compound or Kalopanaxsaponin J, Lactobacillus sp. and Streptococcus sp. solely utilize the Kalopanaxsaponin J pathway [].

Q2: Considering the metabolic conversion of this compound by gut bacteria, what is the potential implication for its anti-diabetic activity?

A2: Studies have shown that while this compound itself does not exhibit significant antidiabetic activity, its metabolite, Kalopanaxsaponin A, demonstrates potent antidiabetic effects []. This suggests that the therapeutic potential of this compound might be linked to its biotransformation by gut bacteria into the active metabolite, Kalopanaxsaponin A. This highlights the importance of understanding the interplay between gut microbiota and drug metabolism, particularly for drugs like this compound, where the parent compound might act as a prodrug, relying on bacterial metabolism for its therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.